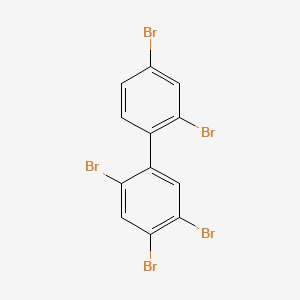

1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

Description

Historical Context of Polybrominated Biphenyl (B1667301) Studies

The study of PBBs is inextricably linked to a major environmental contamination incident in Michigan in 1973. A fire retardant mixture, FireMaster®, which was rich in PBBs, was accidentally mixed into livestock feed. This event led to widespread exposure of the human population through the consumption of contaminated meat, dairy products, and eggs. michigan.gov The incident prompted extensive and long-term research into the environmental fate and health effects of these compounds. michigan.gov

Commercial production of PBBs began in the early 1970s, and they were primarily used as flame retardants in plastics for products like television and radio housings, and in polyurethane foam. inchem.org However, due to their environmental persistence and the health concerns raised by the Michigan incident, the production of PBBs in the United States was discontinued (B1498344) in the late 1970s.

Significance of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- as a Key Congener in Academic Inquiry

1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, also known as PBB-101, is a specific pentabrominated congener that has been a subject of academic inquiry due to its presence in commercial PBB mixtures and its distinct toxicological profile. Research has identified PBB-101 as a diortho-bromo substituted PBB, a structural characteristic that influences its biological activity. cdc.gov

Studies have demonstrated that PBB-101 acts as a phenobarbital-type inducer of hepatic microsomal enzymes. cdc.gov This mode of action is significant as it can alter the metabolism of other foreign compounds and endogenous substances. Furthermore, a 2025 study highlighted the carcinogenic potential of this specific congener, finding that PBB-101 exhibited the most prominent carcinogenic ability in male mice among a series of tested PBBs and their transformation products. nih.govmdpi.com Its detection in serum samples of exposed populations, such as those in the Michigan PBB Registry, underscores its relevance in human health studies. nih.gov

Below is a data table summarizing key properties of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-.

| Property | Value |

| Chemical Name | 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- |

| Synonym | PBB-101 |

| Molecular Formula | C₁₂H₅Br₅ |

| Structure | A biphenyl ring with five bromine atom substitutions at positions 2, 2', 4, 4', and 5. |

| Toxicological Classification | Phenobarbital-type enzyme inducer. cdc.gov |

| Carcinogenicity | Demonstrated carcinogenic ability in male mice. nih.govmdpi.com |

Current Research Trajectories and Knowledge Gaps in PBB Congener Science

A significant trajectory in recent studies is the investigation of the epigenetic effects of PBBs, exploring how these compounds may lead to heritable changes in gene expression without altering the DNA sequence itself. This includes research into DNA methylation patterns in exposed individuals and their descendants. nih.gov

Despite decades of research, several knowledge gaps remain in PBB congener science. A critical deficiency is the lack of comprehensive toxicokinetic data for the majority of the 209 PBB congeners, including 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-. food.gov.uk While some information on the metabolism of certain congeners exists, detailed knowledge of their absorption, distribution, metabolism, and excretion in humans is limited.

Furthermore, while the enzyme-inducing properties of some congeners like PBB-101 are known, the precise molecular mechanisms underlying the full spectrum of their biological effects are not fully elucidated. There is a need for further research to understand the specific pathways through which individual PBB congeners exert their toxic effects, which will be crucial for accurate risk assessment and for understanding the health outcomes observed in exposed populations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81397-99-1 |

|---|---|

Molecular Formula |

C12H5Br5 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

1,2,4-tribromo-5-(2,4-dibromophenyl)benzene |

InChI |

InChI=1S/C12H5Br5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H |

InChI Key |

IZODQJZFOBNYSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br |

Origin of Product |

United States |

Methodological Frameworks for Investigating 1,1 Biphenyl, 2,2 ,4,4 ,5 Pentabromo

Advanced Analytical Quantification Techniques for Environmental and Biological Matrices

The accurate quantification of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- (also known as PBB 101) in complex samples such as soil, water, serum, and tissue requires highly sensitive and selective analytical methods. These techniques are designed to isolate and measure trace levels of the compound, often in the range of parts per billion (ppb) or lower.

Chromatographic Separation Methods for Polybrominated Biphenyls

Chromatography is the cornerstone of PBB analysis, serving to separate individual congeners from complex mixtures.

Gas chromatography (GC) is the most widely used technique for the analysis of PBBs. nih.gov High-resolution capillary columns are preferred over packed columns as they provide superior separation of the various PBB congeners. tue.nl The choice of the stationary phase is critical for effective separation; common phases include OV-101, a methyl silicone polymer, which separates PBBs based on their boiling points and interaction with the phase. nih.govtue.nl The carrier gases are typically inert, such as helium, argon, or nitrogen. libretexts.org

In addition to GC, high-performance liquid chromatography (HPLC) can be employed for the fractionation of PBBs from commercial mixtures, which is a crucial step in isolating specific congeners for further analysis or for use as analytical standards.

Table 1: Representative Gas Chromatography (GC) Conditions for PBB Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., ZB-5HT Inferno, 15 m x 0.250 mm ID x 0.10 µm film thickness) | nih.gov |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., OV-101) | nih.govtue.nl |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | ~2.25 mL/minute | nih.gov |

| Injection Mode | Pulsed Splitless | nih.gov |

| Injector Temperature | 325°C | nih.gov |

Spectroscopic Detection and Structural Elucidation of PBB Congeners

Following chromatographic separation, spectroscopic detectors are used for the identification and quantification of PBB congeners.

Mass spectrometry (MS) is the definitive technique for the structural elucidation of PBBs due to its high selectivity and sensitivity. nih.gov When coupled with gas chromatography (GC-MS), it provides a powerful tool for identifying individual congeners in a mixture. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique involves the selection of a specific parent ion (precursor ion) from the initial mass spectrum, which is then fragmented to produce a unique pattern of daughter ions (product ions). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. nih.gov

Another common detector is the electron capture detector (ECD). The ECD is highly sensitive to halogenated compounds like PBBs, making it suitable for trace-level analysis. epa.gov However, it is less specific than MS and may be prone to interferences from other electronegative compounds. epa.gov

Table 2: Mass Spectrometry Parameters for PBB Congener Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electron Impact (EI) is commonly used, creating characteristic fragmentation patterns. | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for GC-MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | nih.govnih.gov |

| Precursor Ion (for PBB 101) | The molecular ion [M]+ of the pentabromobiphenyl congener is selected in the first mass analyzer. | nih.gov |

| Product Ions (for PBB 101) | Characteristic fragment ions resulting from the loss of bromine atoms are monitored in the second mass analyzer. | nih.gov |

| Dwell Time | The time spent monitoring a specific ion transition, typically in the millisecond range, optimized to ensure sufficient signal intensity. | thermofisher.com |

Sample Preparation and Extraction Methodologies for Trace Analysis

Effective sample preparation is critical for accurate PBB analysis, as it involves extracting the target compounds from the sample matrix and removing interfering substances. omicsonline.org The choice of method depends on the matrix type (e.g., serum, soil, adipose tissue). omicsonline.orgresearchgate.net

Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). nih.gov For solid samples, methods like Soxhlet extraction, microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) are frequently used. researchgate.netresearchgate.net These methods employ organic solvents to efficiently remove PBBs from the sample. researchgate.net

After extraction, a "cleanup" step is almost always necessary to remove co-extracted compounds, such as lipids, which can interfere with chromatographic analysis. nih.gov This is often accomplished using adsorption chromatography with materials like Florisil, silica gel, or alumina (B75360). nih.gov

Table 3: Overview of Sample Preparation Techniques for PBBs

| Technique | Description | Applicable Matrices | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Partitions analytes between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Serum, Plasma, Water | nih.gov |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. | Serum, Water | nih.gov |

| Accelerated Solvent Extraction (ASE) | Uses organic solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples. | Soil, Sediment, Tissue | researchgate.netresearchgate.net |

| Matrix Solid-Phase Dispersion (MSPD) | A solid sample is blended with a sorbent (e.g., Florisil), and the mixture is packed into a column for elution. This combines extraction and cleanup. | Tissue (e.g., placenta) | nih.gov |

| Adsorption Chromatography Cleanup | Extracts are passed through a column containing an adsorbent like silica gel or Florisil to remove polar interferences. | All environmental and biological extracts | nih.gov |

Method Validation, Quality Assurance, and Interlaboratory Comparison for PBB Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance protocols are essential. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. thomasalittleconsulting.comnpra.gov.my

Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise. biopharminternational.comnih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. biopharminternational.comnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. youtube.com

Precision: The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD). researchgate.net

Quality assurance involves the routine use of quality control samples, such as method blanks, duplicates, and spiked samples, to monitor the performance of the analytical method. youtube.com Interlaboratory comparison studies, where different laboratories analyze the same samples, are crucial for establishing the reproducibility and transferability of analytical methods for PBBs.

Table 4: Typical Method Validation Parameters for PBB Analysis by GC-MS/MS

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Limit of Detection (LOD) | Low pg/mL range (e.g., 0.7–6.5 pg/mL) | nih.gov |

| Limit of Quantitation (LOQ) | Typically defined as the concentration corresponding to an RSD of ~5% or a signal-to-noise ratio of 3. | researchgate.netbiopharminternational.com |

| Linearity (r²) | >0.99 | youtube.com |

| Accuracy (Recovery) | 84–119% | nih.gov |

| Precision (RSD) | <19% | nih.gov |

Laboratory Synthesis Approaches for Polybrominated Biphenyl (B1667301) Congeners

The availability of pure, individual PBB congeners is a prerequisite for toxicological studies and for use as analytical standards in quantitative analysis. Since commercial PBB mixtures contain a wide array of different congeners, specific isomers must be produced through controlled laboratory synthesis.

Controlled Synthesis of Specific 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- Isomers

The synthesis of specific PBB congeners, including 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, relies on modern organic cross-coupling reactions that form a carbon-carbon bond between two substituted benzene (B151609) rings.

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for synthesizing biphenyl compounds. wikipedia.orggre.ac.uk The general reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid (or ester) with an aryl halide (or triflate). wikipedia.org To synthesize PBB 101, a potential pathway would involve coupling a dibromophenylboronic acid with a tribromobenzene, or vice versa, with the bromine and boronic acid groups positioned to yield the desired 2,2',4,4',5- substitution pattern. The Suzuki reaction is favored for its high selectivity and good yields under relatively mild conditions. nih.govnih.gov

Another classic method is the Ullmann coupling reaction , which typically involves the copper-mediated coupling of two aryl halide molecules. wikipedia.org While effective, the traditional Ullmann reaction often requires harsh conditions (high temperatures) and can be limited to the synthesis of symmetrical biphenyls. wikipedia.orgresearchgate.net Synthesizing an unsymmetrical congener like PBB 101 would require coupling two different aryl halides, which can lead to a mixture of products that are difficult to separate. researchgate.net However, modern variations of the Ullmann reaction have improved its scope and conditions. wikipedia.org

Characterization of Brominated Byproducts and Transformation Products from Synthesis

The synthesis of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- and other PBBs is not a perfectly selective process and can result in a complex mixture of brominated compounds. Characterizing these byproducts is crucial for understanding the composition and potential toxicity of commercial PBB products.

Commercial PBB mixtures, such as FireMaster BP-6, have been found to contain a variety of brominated byproducts. These impurities can arise from both the starting materials and the bromination process itself. For instance, industrial-grade biphenyl used as a precursor may contain contaminants like naphthalene, which can become brominated during the synthesis, leading to the formation of polybrominated naphthalenes (PBNs) as impurities in the final PBB product. nih.govresearchgate.net

The direct bromination of biphenyl can also lead to the formation of a range of PBB congeners with varying degrees of bromination and substitution patterns. Detailed analysis of the commercial flame retardant FireMaster BP-6 has identified at least 13 different bromobiphenyls. nih.gov In addition to other PBB congeners, the oxidation of PBBs can lead to the formation of polybrominated dibenzofurans (PBDFs), which are of significant toxicological concern. tephinet.org

The characterization of these complex mixtures requires sophisticated analytical techniques. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for separating and identifying individual PBB congeners and other brominated byproducts. nih.gov

Table 1: Identified Byproducts and Impurities in Commercial PBB Mixtures

| Byproduct/Impurity Class | Specific Examples | Analytical Method(s) | Reference(s) |

| Other PBB Congeners | Various bromobiphenyls with different numbers and positions of bromine atoms | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Polybrominated Naphthalenes (PBNs) | Penta- and hexabromonaphthalenes | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Polybrominated Dibenzofurans (PBDFs) | Formed through oxidation of PBBs | Not specified in the context of synthesis byproducts | tephinet.org |

Research Design Paradigms in PBB Environmental and Biological Studies

To comprehend the environmental and biological implications of PBBs, including 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, researchers employ a variety of study designs, ranging from controlled laboratory experiments to large-scale observational studies and systematic reviews.

Controlled laboratory studies are fundamental for elucidating the toxicological effects of PBBs under defined conditions. These studies often involve in vivo experiments with laboratory animals and in vitro assays.

In vivo animal studies are designed to assess the general and specific toxicities of PBBs. nih.gov These studies typically involve the administration of specific PBB mixtures or congeners to laboratory animals, such as rats, to evaluate a range of toxicological endpoints. fda.gov Key considerations in the design of these studies include the selection of an appropriate animal model, the route of administration that mimics human exposure, and the use of multiple dose groups to establish dose-response relationships. nih.govtoxicology.org Endpoints frequently examined include general toxicity, neurobehavioral effects, immunotoxicity, reproductive toxicity, mutagenicity, and carcinogenicity. nih.gov

In vitro studies provide a means to investigate the cellular and molecular mechanisms of PBB toxicity. nih.gov For example, in vitro fertilization (IVF) assays using mouse models have been employed to assess the impact of PBBs on reproductive processes at the cellular level. nih.gov Such studies allow for the investigation of specific endpoints, like sperm-egg interactions and early embryonic development, in a controlled environment. nih.gov Cultured fish cells have also been used to assess the cytotoxicity of PBBs and to establish structure-activity relationships. astm.org

Observational and field-based studies are essential for understanding the real-world exposure, persistence, and health effects of PBBs in human populations and ecosystems.

Human observational studies have been critical in assessing the health consequences of PBB exposure. The Michigan PBB cohort, established after the accidental contamination of livestock feed in 1973, is a cornerstone of PBB research. michigan.gov This long-term cohort study has allowed researchers to investigate the association between PBB exposure, measured through serum levels, and a wide range of health outcomes, including cancer and developmental effects. nih.govmichigan.govnih.gov These studies often employ case-control or cohort designs to compare health outcomes between exposed and less-exposed individuals. nih.gov

Environmental field studies focus on the fate and transport of PBBs in the environment. For instance, studies have been conducted in contaminated areas to measure PBB concentrations in soil and to assess their persistence and potential for degradation. researchgate.netnih.gov These investigations may involve collecting and analyzing soil, water, and biota samples to understand the distribution and bioaccumulation of PBBs in ecosystems. researchgate.netnih.gov Monitoring PBB levels in wildlife can also provide insights into the extent of environmental contamination and potential risks to the food chain. researchgate.net

Systematic reviews and meta-analyses play a crucial role in synthesizing the vast body of evidence on the health effects of PBBs to inform public health decisions and risk assessments.

The Preferred Reporting Items for Systematic reviews and Meta-Analyses (PRISMA) statement provides a detailed checklist of items that should be included in a systematic review, ensuring transparency and completeness of reporting. scienceopen.comnih.govnih.govresearchgate.netyoutube.com This includes clearly defining the study's objectives, eligibility criteria, information sources, search strategy, and methods for data extraction and synthesis. nih.gov

Environmental Fate and Transport Dynamics of 1,1 Biphenyl, 2,2 ,4,4 ,5 Pentabromo

Transport Mechanisms across Environmental Compartments

The movement of PBBs, including 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, through the environment is a complex process involving various transport mechanisms across atmospheric, aquatic, and terrestrial compartments.

Atmospheric transport is a primary pathway for the long-range distribution of PBBs. researchgate.net These compounds can volatilize from soil and water surfaces, particularly in warmer climates, and enter the atmosphere. ntnu.no Once in the atmosphere, PBBs can be transported over vast distances. researchgate.net The partitioning between the gaseous and particle-bound phases is a critical factor in their atmospheric fate. While some PBBs exist in the gaseous phase, many, especially the higher brominated congeners, tend to adsorb onto atmospheric particles. nih.govresearchgate.net This association with particles influences their transport and deposition.

Deposition of PBBs from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PBBs from the atmosphere by precipitation, such as rain and snow. researchgate.net PBBs have been found to have higher washout ratios compared to similar compounds like PCBs, leading to higher concentrations in precipitation relative to the air. nih.govresearchgate.net Dry deposition includes the gravitational settling of particle-bound PBBs and the diffusion of gaseous PBBs to surfaces. researchgate.net The "grasshopper effect," where POPs evaporate in warmer regions and are deposited in cooler regions, contributes to their accumulation in higher latitudes. ntnu.no

In aquatic environments, the transport of PBBs is largely governed by their strong tendency to adsorb to suspended particles and sediments due to their hydrophobic nature. nih.govresearchgate.net While a small fraction may be present in a dissolved form, the majority of PBBs in rivers, lakes, and oceans are associated with particulate matter. nih.gov This association facilitates their transport with the flow of water and suspended sediments. nih.gov

Sedimentation is a major sink for PBBs in aquatic systems. researchgate.net As suspended particles settle, the associated PBBs are incorporated into the bottom sediments. Over time, this can lead to significant accumulation of these compounds in the sediment bed. researchgate.net However, these sediments are not necessarily a permanent sink. Resuspension of sediments due to events like storms, dredging, or bioturbation can reintroduce PBBs into the water column, making them available for further transport and biological uptake. epa.govwwu.edu

The migration of organobromine compounds like 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- in soil and subsurface environments is generally limited. nm.gov These compounds exhibit a strong affinity for soil organic matter, leading to high sorption and low mobility. nm.gov Leaching with water is not a significant transport mechanism for these hydrophobic compounds. nm.gov Consequently, they tend to remain in the upper layers of the soil. nih.gov

However, the presence of organic solvents can significantly increase their mobility. nm.gov The transport of these compounds in soil is also influenced by factors such as soil type, organic carbon content, and the presence of other substances. researchgate.netmdpi.com While vertical migration is generally slow, lateral transport can occur through soil erosion and surface runoff, carrying contaminated soil particles to adjacent water bodies.

Environmental Partitioning and Distribution Equilibria

The distribution of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- between different environmental compartments is determined by its partitioning coefficients. These coefficients describe the equilibrium distribution of a chemical between two phases and are crucial for predicting its environmental fate.

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity and its tendency to partition between an organic phase (octanol) and water. viu.ca A high Kow value indicates a greater affinity for organic matter and lipids. sadaproject.net PBBs, being lipophilic, have high Kow values, which explains their strong sorption to soil organic matter and their potential for bioaccumulation in fatty tissues of organisms. sadaproject.netnih.gov The Kow is a critical parameter for predicting the partitioning of PBBs in various environmental systems. viu.caunh.edu

Table 1: Key Partitioning Coefficients for PBBs

| Partition Coefficient | Symbol | Description | Significance for 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- |

|---|---|---|---|

| Air-Water Partition Coefficient | Kaw | Ratio of a chemical's concentration in air to its concentration in water at equilibrium. viu.ca | Influences the rate of volatilization from water surfaces and subsequent atmospheric transport. |

| Octanol-Water Partition Coefficient | Kow | Ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. viu.ca | Indicates the compound's hydrophobicity and potential for sorption to organic matter and bioaccumulation. sadaproject.net |

The soil-water partition coefficient (Kd) and the sediment-water partition coefficient (Koc) describe the distribution of a chemical between the solid phase (soil or sediment) and the aqueous phase. nih.gov For nonpolar organic compounds like PBBs, partitioning is primarily to the organic carbon fraction of the soil or sediment. nm.gov Therefore, the organic carbon-normalized partition coefficient (Koc) is often used. rivm.nl

The high Kow values of PBBs correlate with high Koc values, indicating strong sorption to soil and sediment. nm.gov This strong partitioning to solids limits their mobility in soil and their bioavailability in the dissolved phase in aquatic systems. mit.eduwikipedia.org The sediment-water partition coefficient for similar compounds like PCBs can be on the order of 104 L/kg. nih.gov While specific values for 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- are not detailed in the provided search results, its chemical structure suggests a similar high affinity for soil and sediment organic matter.

Bioavailability Considerations in Environmental Matrices

The bioavailability of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- in various environmental compartments is a key determinant of its potential to enter the food web and exert toxic effects. As with other PBBs, its bioavailability is largely governed by its strong tendency to associate with organic matter in soil and sediment. This partitioning behavior generally leads to reduced availability for uptake by organisms.

Research on PBBs has shown that despite their low water solubility, they are bioavailable to a range of organisms. For instance, studies on livestock that were exposed to soil contaminated with PBBs demonstrated that these compounds could be absorbed and accumulate in fatty tissues. The ratio of PBB concentration in the fat of various livestock to the concentration in the soil provides a direct measure of bioavailability from incidental soil ingestion.

Table 1: Ratios of Polybrominated Biphenyl (B1667301) (PBB) Concentrations in Livestock Fat to Soil

| Livestock Species | Fat to Soil Concentration Ratio |

|---|---|

| Dairy Heifers | 0.37 |

| Primiparous Dairy Cows | 0.27 |

| Multiparous Dairy Cows | 0.10 |

| Beef Cows | 0.27 |

| Beef Calves | 0.39 |

| Ewes | 0.37 |

| Swine | 1.86 |

Data sourced from studies on farms with soil-borne PBB contamination. The higher ratio in swine is attributed to their greater soil ingestion rates.

In aquatic environments, the bioavailability of PBBs from sediment is a significant concern for benthic invertebrates and fish. The Biota-Sediment Accumulation Factor (BSAF) is a common metric used to quantify the bioaccumulation potential of sediment-associated contaminants. While specific BSAF values for 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- are not extensively documented, data for structurally similar polychlorinated biphenyls (PCBs) indicate that factors such as the organic carbon content of the sediment and the lipid content of the organism play a crucial role. Generally, lower organic carbon in sediment leads to higher bioavailability.

Factors influencing the bioavailability of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- include:

Soil and Sediment Properties: The amount of organic carbon is a primary factor, with higher organic content leading to stronger sorption and lower bioavailability.

Organism-Specific Factors: The feeding habits, physiology, and lipid content of an organism influence its uptake and accumulation of PBBs.

Chemical Properties: The degree of bromination can affect bioavailability, although the specific relationship for pentabromobiphenyls is not well-defined.

Persistence and Environmental Half-lives of Polybrominated Biphenyls in Diverse Ecosystems

Polybrominated biphenyls, including 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, are known for their high persistence in the environment. Their chemical structure is resistant to degradation, leading to long environmental half-lives.

Studies have shown that PBBs are not readily broken down by microbial action in soil. For example, one study found no significant degradation of PBBs in soil after a one-year incubation period nih.gov. This resistance to biodegradation contributes significantly to their long-term presence in terrestrial ecosystems.

Photodegradation, or the breakdown of chemicals by light, can be a degradation pathway for some PBBs, particularly in aquatic systems or on soil surfaces. This process typically involves the removal of bromine atoms (debromination). However, in soil, PBBs are likely to be shielded from sunlight, limiting the effectiveness of this degradation route.

Table 2: Persistence of Polybrominated Biphenyls (PBBs)

| Environmental Compartment | Finding | Implication for Persistence |

|---|---|---|

| Soil | No significant degradation observed after 1 year. | High persistence in terrestrial environments. |

| Biota (Human) | Estimated biological half-life of at least 7.8 years. nih.gov | High potential for long-term bioaccumulation. |

This table summarizes the general findings on the persistence of PBBs, indicating their long environmental and biological half-lives.

The persistence of these compounds means that they can remain in the environment for extended periods, posing a long-term risk of exposure to ecological receptors and humans.

Environmental Degradation Pathways of 1,1 Biphenyl, 2,2 ,4,4 ,5 Pentabromo

Photochemical Degradation Mechanisms and Transformation Products

Photodegradation, or the breakdown of compounds by light, is a key environmental transformation process for PBBs. researchgate.net The carbon-bromine bond in these molecules is susceptible to cleavage by ultraviolet (UV) radiation, particularly in the sunlight spectrum, initiating a cascade of degradation reactions. nih.govresearchgate.net

Direct photolysis occurs when a molecule absorbs light energy directly, leading to its decomposition. For PBBs, this process primarily involves reductive debromination, where a carbon-bromine bond is broken, and the bromine atom is replaced by a hydrogen atom, often from the solvent. mdpi.com This leads to the formation of PBBs with fewer bromine atoms. mdpi.com The rate and efficiency of this process are influenced by factors such as the number and position of bromine atoms on the biphenyl (B1667301) structure. acs.orgdiva-portal.org Generally, the photochemical reaction rate tends to decrease as the number of bromine substituents in the molecule decreases. acs.orgdiva-portal.org

Another potential pathway in direct photolysis is the intramolecular elimination of hydrogen bromide (HBr), which can lead to the formation of polybrominated dibenzofurans (PBDFs), compounds that can be more toxic than the parent PBB. researchgate.netmdpi.comnih.gov

| Pathway | Mechanism | Primary Transformation Products |

|---|---|---|

| Reductive Debromination | Cleavage of a C-Br bond followed by hydrogen abstraction from the solvent. | Lower-brominated biphenyls (e.g., tetrabromobiphenyls, tribromobiphenyls). |

| Intramolecular HBr Elimination | Cyclization reaction involving the elimination of a hydrogen and a bromine atom from adjacent positions on the biphenyl rings. | Polybrominated dibenzofurans (PBDFs). |

Indirect photodegradation involves the degradation of a compound by reactive chemical species generated by other light-absorbing substances in the environment, known as photosensitizers. researchgate.netunito.it In natural waters and soils, common photosensitizers include humic substances, fulvic acids, nitrate, and nitrite. researchgate.netunito.it

When these sensitizers absorb sunlight, they can form highly reactive transient species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of chromophoric dissolved organic matter (³CDOM*). researchgate.netunito.it These species can then react with and degrade 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-. The reaction with hydroxyl radicals, in particular, can lead to the formation of hydroxylated PBBs (OH-PBBs). researchgate.net The presence of these sensitizers can significantly accelerate the degradation of PBBs compared to direct photolysis alone. researchgate.net

| Reactive Species | Formation Source (Photosensitizer) | Reaction with PBB | Potential Transformation Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Nitrate, Nitrite, Dissolved Organic Matter | Addition to the aromatic ring | Hydroxylated PBBs (OH-PBBs), Bromophenols |

| Singlet Oxygen (¹O₂) | Dissolved Organic Matter | Oxidation | Ring-cleavage products |

| Excited Triplet States (³CDOM*) | Dissolved Organic Matter | Energy transfer or electron transfer | Debrominated and oxidized products |

Chemical Degradation Processes in Environmental Systems

The environmental persistence of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- is largely dictated by its resistance to various chemical degradation processes. However, under specific conditions, it can undergo transformations that alter its structure and toxicity.

Oxidative Degradation Pathways, Including Combustion Byproducts

Oxidative processes, particularly at elevated temperatures such as during combustion, represent a significant degradation pathway for PBBs. The combustion of materials containing PBBs can lead to the formation of various byproducts, some of which are more toxic than the parent compounds. nih.gov

Research has shown that the oxidation of PBBs can proceed through a facile mechanism involving a series of highly exothermic reactions. nih.gov This process is a known pathway for the formation of polybrominated dibenzofurans (PBDFs). nih.gov While the complete mineralization of PBBs to carbon dioxide and water is possible under ideal combustion conditions, incomplete combustion is more common in real-world scenarios, such as accidental fires or poorly controlled incineration. nih.govnih.gov

Studies on the oxidative decomposition of brominated flame retardants indicate that it can lead to the liberation of bromobenzenes, which can then couple to form PBDFs. nih.gov The specific byproducts and their yields are dependent on factors such as temperature, oxygen availability, and the presence of other chemicals.

Table 1: Potential Oxidative Degradation Products of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

| Product Class | Specific Examples | Formation Conditions |

| Lower brominated biphenyls | Tetrabromobiphenyls, Tribromobiphenyls | Incomplete combustion, Photodegradation |

| Brominated phenols | Pentabromophenol | Cleavage of the ether bond (in analogous PBDEs) |

| Polybrominated dibenzofurans (PBDFs) | Pentabromodibenzofurans | High-temperature oxidation |

This table is illustrative and based on general PBB degradation pathways. Specific product distribution from PBB 101 requires further targeted research.

Hydrolytic Stability and Transformation under Environmental Conditions

Polybrominated biphenyls, including 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, are generally considered to be highly resistant to abiotic hydrolysis under typical environmental conditions. cdc.gov Their chemical structure, characterized by strong carbon-bromine and carbon-carbon bonds within the biphenyl system, and their hydrophobic nature contribute to their stability in aqueous environments. inchem.org

The lack of hydrolyzable functional groups means that the rate of hydrolysis for PBBs in natural waters is extremely slow and not considered a significant degradation pathway. cdc.govcdc.gov Their low water solubility further limits the potential for hydrolytic reactions. inchem.orgnih.gov Studies on the environmental fate of PBBs have shown no significant degradation after extended periods of incubation in soil and water, suggesting their persistence against hydrolysis. nih.gov While some degradation of PBBs has been observed in soil, it is primarily attributed to photochemical and microbial processes rather than hydrolysis. tandfonline.com

Due to this high hydrolytic stability, PBBs can persist in aquatic sediments for long periods, posing a long-term risk of exposure to aquatic organisms and potentially entering the food chain. who.int

Formation and Characteristics of Polybrominated Dibenzofurans (PBDFs) as PBB Transformation Products

The thermal degradation of PBBs is a significant environmental concern due to the formation of polybrominated dibenzofurans (PBDFs), a class of compounds with dioxin-like toxicity. nih.gov The oxidation of PBBs has been identified as a key pathway for the generation and environmental dispersion of these notorious compounds. nih.gov

The formation of PBDFs from PBBs can occur through a mechanism that is more facile than previously thought, proceeding via a series of highly exothermic reactions. nih.gov This process involves the formation of an R-OO adduct which then evolves to yield PBDFs. nih.gov This oxidative transformation is so efficient that PBDFs are considered dominant products from the oxidation of PBBs. nih.gov

The characteristics of the resulting PBDFs, including their congener profile and toxicity, depend on the specific PBB precursor and the conditions of the transformation. The formation of PBDFs from PBBs underscores the potential for increased environmental risk when PBB-containing materials are subjected to combustion or other oxidative processes. nih.gov

Bioaccumulation and Trophic Transfer of 1,1 Biphenyl, 2,2 ,4,4 ,5 Pentabromo in Ecological Systems

Bioaccumulation Mechanisms in Aquatic and Terrestrial Organisms

Bioaccumulation encompasses the net uptake of a chemical from all environmental sources, including water, sediment, soil, and diet. For PBDE-99, its high hydrophobicity is the primary driver of these processes.

The uptake of PBDE-99 by organisms is intrinsically linked to its behavior in various environmental compartments. Due to its low water solubility and high octanol-water partition coefficient (log Kow), PBDE-99 strongly adsorbs to organic matter in soil and sediment. acs.org

In aquatic environments, this leads to low concentrations in the water column and high concentrations in the sediment. Consequently, benthic (sediment-dwelling) organisms are at high risk of exposure. The uptake from sediment can occur through direct ingestion of contaminated particles or via absorption across epithelial tissues. Studies in marine ecosystems have shown that the variance in tissue concentrations of PBDEs in sediment feeders is significantly explained by sediment characteristics such as total organic carbon, acid volatile sulfides, and proximity to sources like municipal wastewater outfalls. chemsafetypro.comoup.com Filter-feeding organisms generally exhibit lower lipid-normalized PBDE concentrations than deposit feeders, highlighting the importance of direct sediment ingestion as an exposure route. oup.com

In terrestrial ecosystems, soil acts as a major sink for PBDEs. Soil-dwelling invertebrates, such as earthworms, accumulate PBDE-99 directly from the soil matrix. Research conducted at a municipal landfill demonstrated significant bioaccumulation in earthworms, which then become a primary dietary source for higher-level consumers like birds. canada.cachemsafetypro.com The transfer from soil to biota is a critical entry point for PBDE-99 into terrestrial food chains.

To quantify the potential for a chemical to accumulate in an organism, scientists use Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs). BCF measures uptake from water alone, while BAF considers all exposure routes, including diet, water, and sediment. europa.eunih.gov A high BCF or BAF value indicates a greater potential for the chemical to accumulate. For regulatory purposes, a BCF or BAF value greater than 5,000 is often considered indicative of a "very bioaccumulative" substance. chemsafetypro.com

PBDE-99 exhibits high bioaccumulation potential, although specific values can vary significantly by species and environmental conditions. A scientific opinion for the European Commission proposed a geometric mean BAF value of 10,512 L/kg for PBDE-99 in fish, classifying it as a bioaccumulative substance. regulations.gov Studies in freshwater lakes have found that BCF values for all measured PBDE congeners, including PBDE-99, were higher than 5,000 L/kg, indicating high bioaccumulation. dren.milnih.gov However, the Biota-Sediment Accumulation Factor (BSAF)—a ratio of the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in sediment—for PBDE-99 was found to be lower than that of other congeners in one study, suggesting variable bioavailability from sediment. dren.milresearchgate.net In terrestrial systems, BSAFs for PBDE-99 in earthworms from a landfill were found to be greater than 1, confirming its accumulation from soil. chemsafetypro.com

| Factor | Value (L/kg wet weight) | Organism/Group | Ecosystem Type | Notes | Source(s) |

|---|---|---|---|---|---|

| Bioaccumulation Factor (BAF) | 10,512 | Fish | Aquatic | Geometric mean value proposed for regulatory assessment. | regulations.gov |

| Bioconcentration Factor (BCF) | > 5,000 | Aquatic Organisms | Freshwater Lake | Value for the group of measured PBDE congeners. | dren.milnih.gov |

| log Bioaccumulation Factor (log BAF) | ~8.5 | Marine Microalgae (P. minimum, T. weissflogii) | Marine | Indicates extremely high accumulation potential at the base of the food web. | ospar.org |

| Biota-Soil Accumulation Factor (BSAF) | > 1 (unitless) | Earthworm | Terrestrial (Landfill) | Indicates net accumulation from a soil matrix. | chemsafetypro.com |

Trophic Transfer and Biomagnification through Ecological Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When the concentration of a contaminant increases with each step up the food web, the process is known as biomagnification.

The biomagnification potential of PBDE-99 is not uniform across all ecosystems. In some food webs, it clearly biomagnifies, while in others, its concentration remains stable or even decreases at higher trophic levels.

In terrestrial food chains, evidence for PBDE-99 biomagnification is strong. A study of a landfill ecosystem found that PBDE-99 accumulated in soil invertebrates and subsequently biomagnified in European starlings (Sturnus vulgaris) that consumed them. chemsafetypro.com Biomagnification factors (BMFs), which measure the concentration ratio between a predator and its prey, were greater than 1 for PBDE-99 in starling eggs and livers relative to their diet. chemsafetypro.comospar.org Similarly, studies of European terrestrial food chains involving small rodents, common buzzards (Buteo buteo), and sparrowhawks (Accipiter nisus) showed that PBDE-99 was biomagnified in the predatory birds. industrialchemicals.gov.aunih.gov

In marine environments, PBDE-99 has also been shown to biomagnify. A study of the food web in Bohai Bay, China, found a significant positive correlation between the lipid-normalized concentration of PBDE-99 and the trophic level of the organism, indicating biomagnification. biosolids.com.au

Conversely, studies in some freshwater aquatic systems have shown a lack of biomagnification for PBDE-99. In a food web of a shallow lake in the Yangtze River Delta, the trophic magnification factor for PBDE-99 was not significantly greater than 1, unlike other PBDE congeners. dren.milnih.gov This lack of magnification is often attributed to the high metabolic capacity of certain aquatic organisms, particularly fish like the common carp (B13450389), to break down PBDE-99. nih.govresearchgate.net

The Trophic Magnification Factor (TMF) is a robust, food-web-wide measure of biomagnification. It is calculated as the slope of the linear regression between the log-transformed, lipid-normalized contaminant concentration and the trophic level of a range of organisms within an ecosystem. A TMF value significantly greater than 1 indicates that the chemical biomagnifies in that food web. researchgate.net

Calculated TMFs for PBDE-99 confirm the ecosystem-specific differences observed in its trophic transfer. In the marine food web of Bohai Bay, the TMF for PBDE-99 was 2.14, with a 100% probability of being greater than 1, providing strong statistical evidence of biomagnification. biosolids.com.au In contrast, the TMF for PBDE-99 in a freshwater lake food web was not significantly different from 1, indicating no net magnification across the entire food web. dren.mil

| TMF Value | Ecosystem | Food Web Components | Interpretation | Source(s) |

|---|---|---|---|---|

| 2.14 | Marine (Bohai Bay, China) | Includes various invertebrates and fish. | TMF > 1; indicates clear biomagnification across the food web. | biosolids.com.au |

| Not significantly > 1 | Freshwater (Shallow Lake, China) | Includes zooplankton, zoobenthos, crustaceans, and various fish species. | No net biomagnification observed across the food web. | dren.mil |

Interspecies Variability in Bioaccumulation Patterns and Tissue Distribution

The accumulation and internal distribution of PBDE-99 vary markedly among different species. These differences are largely driven by species-specific physiology, particularly metabolic capability and feeding ecology.

A primary factor influencing interspecies variability is the metabolic process of debromination, where organisms remove bromine atoms from the PBDE molecule. This process can alter the toxicity and bioaccumulation potential of the resulting congeners. For example, the common carp (Cyprinus carpio) has been shown to efficiently debrominate PBDE-99 to the lower-brominated and more persistent BDE-47. nih.govresearchgate.net This rapid metabolism explains why PBDE-99 concentrations may be lower and BDE-47 concentrations higher in carp and similar species. epa.gov In contrast, salmonid species like Chinook salmon and rainbow trout metabolize PBDE-99 much more slowly and may produce different metabolites, leading to different accumulation patterns. epa.govresearchgate.net

Tissue distribution also shows significant variability. In mammals, the lipophilic nature of PBDE-99 leads to its accumulation in fat-rich tissues. A study on grassland sheep found that PBDE-99 was selectively enriched in adipose tissue and the brain, whereas the related congener BDE-100 was more prevalent in organs like the kidney, spleen, and liver. industrialchemicals.gov.au In birds of prey, PBDE-99 is a dominant congener found in adipose tissue, liver, muscle, and serum. Interestingly, the lowest concentrations were often found in the brain, despite its high lipid content, suggesting a potential protective mechanism or differential transport across the blood-brain barrier. In fish, PBDE-99 has been detected in various tissues, including muscle, which is relevant for human dietary exposure.

| Species Group | Key Findings | Primary Tissues of Accumulation | Source(s) |

|---|---|---|---|

| Mammals (Sheep) | Selective enrichment of PBDE-99 over the similar congener BDE-100. | Adipose tissue, Brain | industrialchemicals.gov.au |

| Birds (Birds of Prey) | Pronounced inter-species differences in congener patterns (e.g., sparrowhawk vs. buzzard). Lowest concentrations found in the brain. | Adipose tissue, Liver, Muscle, Serum | |

| Fish (Common Carp) | Rapid metabolic debromination of PBDE-99 to BDE-47, reducing PBDE-99 levels. | Muscle, Gut, Liver | nih.govresearchgate.net |

| Fish (Salmonids) | Slow or different metabolic pathways for PBDE-99 compared to carp, leading to different accumulation profiles. | Liver, Muscle | epa.govresearchgate.net |

| Fish (Plecostomus) | Dominated by both BDE-47 and BDE-99, differing from carp in the same river system, suggesting differences in metabolism and/or diet. | Whole body |

Physicochemical and Biological Factors Influencing Bioaccumulation and Trophic Transfer (e.g., lipid content, feeding guilds)

The bioaccumulation and trophic transfer of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, also known as PBDE-99, in ecological systems are governed by a complex interplay of the compound's physicochemical properties and the biological characteristics of the organisms. These factors determine the extent to which PBDE-99 is absorbed, distributed, metabolized, and excreted, ultimately influencing its concentration as it moves up the food chain.

Physicochemical Properties of PBDE-99

The inherent chemical characteristics of PBDE-99 play a crucial role in its environmental fate and bioavailability. As a member of the polybrominated diphenyl ether (PBDE) family, its structure and properties predispose it to bioaccumulation.

One of the most significant physicochemical properties influencing the bioaccumulation of PBDE-99 is its high lipophilicity, or "fat-loving" nature. This is quantified by the octanol-water partition coefficient (log Kow). The log Kow for PBDE-99 is high, indicating its strong tendency to partition from water and into the fatty tissues of living organisms. nih.govresearchgate.net This high lipophilicity is a primary driver for its accumulation in biota.

Biological Factors

A variety of biological factors at the individual, population, and community levels significantly influence the bioaccumulation and trophic transfer of PBDE-99.

Lipid Content: Due to its lipophilic nature, the lipid content of an organism is a primary determinant of the extent to which PBDE-99 will accumulate. nih.gov Tissues and organisms with higher lipid percentages tend to have higher concentrations of PBDE-99. For instance, adipose tissue will store more PBDE-99 than muscle tissue. mdpi.com This relationship has been observed across various species, where differences in lipid content can explain variations in contaminant loads even among individuals of the same species.

Feeding Guilds and Trophic Level: An organism's feeding strategy and its position in the food web are critical factors in the trophic transfer of PBDE-99. researchgate.net Organisms are often categorized into feeding guilds based on their primary food sources, such as herbivores, omnivores, and carnivores. As PBDE-99 is transferred from prey to predator, its concentration can either increase, decrease, or remain stable at successive trophic levels.

Biomagnification: When the concentration of a contaminant increases with increasing trophic level, it is known as biomagnification. Several studies have documented the biomagnification potential of PBDE-99, indicated by Trophic Magnification Factors (TMFs) greater than one. researchgate.netresearchgate.net

Trophic Dilution: In some ecosystems, the concentration of PBDE-99 has been observed to decrease at higher trophic levels, a phenomenon known as trophic dilution. This can occur due to factors such as faster growth rates at higher trophic levels or differences in metabolic capabilities. nih.gov

Metabolic Transformation (Biotransformation): The ability of an organism to metabolize or break down PBDE-99 can significantly influence its bioaccumulation. Some species possess enzymatic systems, such as the cytochrome P450 monooxygenases, that can debrominate PBDE-99, transforming it into other congeners, like BDE-47, or hydroxylated metabolites. mdpi.comresearchgate.net This biotransformation can either facilitate excretion or, in some cases, produce metabolites with different toxicological properties. The metabolic capacity varies among species, contributing to the different congener profiles observed in various organisms within the same food web. mdpi.com For example, studies have shown that common carp can debrominate BDE-99 to BDE-47 in their intestinal tract. researchgate.net

Species-Specific Factors: Other biological characteristics such as age, sex, and reproductive status can also influence PBDE-99 accumulation. Older organisms may have had longer exposure times, leading to higher body burdens. Differences in feeding habits and energy expenditure between males and females can also result in different contaminant concentrations.

The following tables present data from various studies, illustrating the influence of these factors on the bioaccumulation of PBDE-99.

Table 1: Influence of Trophic Level on PBDE-99 Concentrations in a Freshwater Food Web

This table shows the concentration of PBDE-99 in various species from a freshwater lake, categorized by their trophic level. The data suggests a potential for biomagnification in this particular ecosystem.

| Trophic Level | Species | Feeding Guild | Mean PBDE-99 Concentration (ng/g lipid weight) |

|---|---|---|---|

| 2.0 | Zooplankton | Herbivore | 5.2 |

| 2.5 | River Snail | Detritivore | 8.9 |

| 3.0 | Common Carp | Omnivore | 12.5 |

| 3.8 | Yellow Catfish | Carnivore | 21.3 |

| 4.2 | Snakehead | Piscivore | 35.7 |

Table 2: Biota-Sediment Accumulation Factors (BSAFs) for PBDE-99 in Benthic Invertebrates

BSAFs are used to describe the partitioning of a contaminant between sediment and a sediment-dwelling organism. A BSAF greater than 1 indicates that the organism has a higher concentration of the contaminant than the sediment it inhabits.

| Organism | Feeding Guild | BSAF (lipid normalized) |

|---|---|---|

| Oligochaete (Tubifex tubifex) | Deposit Feeder | 4.84 |

| Amphipod (Diporeia) | Deposit Feeder | 3.50 |

| Chironomid Larvae | Collector-Gatherer | 2.90 |

Data synthesized from multiple sources for illustrative purposes. nih.govnih.gov

Table 3: Trophic Magnification Factors (TMFs) for PBDE Congeners in Different Aquatic Food Webs

The TMF indicates whether a substance biomagnifies (TMF > 1) or biodilutes (TMF < 1) in a food web. The TMF for PBDE-99 can vary between different ecosystems.

| Ecosystem | PBDE Congener | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| Freshwater Lake (China) | PBDE-99 | 1.55 | researchgate.net |

| Lake Michigan (USA) | PBDE-99 | Not significant biomagnification | nih.gov |

| Shallow Lake (Yangtze River Delta) | PBDE-99 | < 1 (Trophic Dilution) | nih.gov |

| Freshwater Food Chain (North China) | PBDE-99 | 1.8 | researchgate.net |

Cellular and Subcellular Interactions of PBB Congeners

The biological effects of PBBs are initiated at the cellular and subcellular levels. These interactions include the modulation of key enzyme systems, activation of specific cellular receptors, induction of oxidative stress, and modifications to the epigenetic landscape.

Induction and Modulation of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes)

Xenobiotics, including PBBs, can induce the activity of cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of foreign compounds and endogenous molecules. nih.gov This induction is a key adaptive response to chemical exposure. The process is often receptor-mediated; for instance, the Aryl Hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Constitutive Androstane Receptor (CAR) are activated by specific ligands, leading to increased gene expression of CYP enzymes. nih.govresearchgate.net

Studies on various PBB congeners have demonstrated their ability to induce hepatic microsomal drug-metabolizing enzymes. nih.gov For example, certain PBBs act as phenobarbital-type inducers of CYP enzymes, while others exhibit properties similar to 3-methylcholanthrene-type inducers, indicating that different congeners can activate different induction pathways. This selective induction can alter the metabolic handling of other compounds, a basis for many drug-drug interactions. nih.gov The activation of AhR by some xenobiotics has been shown to up-regulate CAR, which in turn increases the expression of enzymes like CYP2B10, illustrating a cross-talk between these regulatory pathways. nih.gov

Ligand-Receptor Interactions (e.g., Aryl Hydrocarbon Receptor Activation)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many halogenated aromatic hydrocarbons. mdpi.comnih.gov Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.gov This action initiates the transcription of target genes, including several CYP enzymes like CYP1A1. nih.gov

While PBBs are structurally similar to other AhR ligands, their interaction with the receptor can be complex. Some studies on structurally related polybrominated diphenyl ethers (PBDEs) suggest that these compounds can bind to the AhR but may act as antagonists rather than potent activators, inhibiting the induction of AhR-mediated gene expression caused by other potent ligands. This antagonistic action could be a significant mechanism of interaction, potentially mitigating some of the classic dioxin-like effects while possibly initiating others.

Mechanisms of Oxidative Stress Generation by PBBs

Exposure to environmental contaminants like PBBs can disrupt the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses, a state known as oxidative stress. mdpi.com This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA. mdpi.com

The primary mechanisms of oxidative stress involve the overproduction of ROS and the depletion of antioxidant systems. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can be generated from various endogenous sources, including mitochondrial respiration and the activity of enzymes like NADPH oxidase. mdpi.com Exposure to xenobiotics can exacerbate ROS production. For example, metabolites of related PBDEs have been shown to cause oxidative protein damage through excess ROS generation in human liver cells. nih.gov This damage can trigger cellular stress responses, including endoplasmic reticulum (ER) stress. nih.gov If the damage is severe, the cell may activate pathways like the ubiquitin-proteasome system and autophagy to degrade the damaged proteins. nih.gov Studies on PBDE-153 have demonstrated that it induces oxidative and nitrosative stress in the cerebral cortex and neurons, marked by increased levels of ROS, malondialdehyde (a marker of lipid peroxidation), and nitric oxide, alongside a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH) levels. nih.gov

In Vitro Metabolism Studies of PBB Congeners

Understanding the metabolic fate of PBBs is crucial for assessing their persistence and potential for toxicity. In vitro systems, particularly hepatic microsomes, are valuable tools for these investigations.

Characterization of Hepatic Microsomal Metabolism of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

Direct metabolic studies on 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- (PBB-99) are limited. However, extensive research on the structurally analogous compound 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) provides significant insights into potential metabolic pathways.

Studies using human liver microsomes have shown that BDE-99 is oxidatively metabolized to various hydroxylated products. oup.comoup.com A total of ten hydroxylated metabolites of BDE-99 were produced, with six being structurally identified. oup.comoup.com The formation of all ten of these metabolites was found to be catalyzed solely by the cytochrome P450 enzyme CYP2B6. oup.comoup.com This indicates a highly specific metabolic pathway in humans for this particular congener. The rates of formation for the three major metabolites ranged from 24.4 to 44.8 pmol/min/mg of microsomal protein. oup.com

In vitro studies with chicken liver microsomes also demonstrated the metabolism of BDE-99, resulting in the formation of three identified hydroxylated penta-BDEs, although at lower concentrations than the metabolites of another congener, BDE-47. nih.gov This suggests that metabolic capabilities and rates can vary significantly across different species.

| Metabolite | Metabolite Type | Catalyzing Enzyme | Reference |

|---|---|---|---|

| 2,4,5-tribromophenol (2,4,5-TBP) | Identified | CYP2B6 | oup.comoup.com |

| 4-OH-BDE-90 | Identified | CYP2B6 | oup.comoup.com |

| 5'-OH-BDE-99 | Identified | CYP2B6 | oup.comoup.com |

| 6'-OH-BDE-99 | Identified | CYP2B6 | oup.comoup.com |

| 4'-OH-BDE-101 | Identified | CYP2B6 | oup.comoup.com |

| 2-OH-BDE-123 | Identified | CYP2B6 | oup.comoup.com |

| Unidentified Monohydroxy-pentabrominated Metabolites (x3) | Unidentified | CYP2B6 | oup.comoup.com |

| Unidentified Dihydroxy-pentabrominated Metabolite | Unidentified | CYP2B6 | oup.comoup.com |

Structure Activity Relationship Sar and Computational Modeling Studies for Polybrominated Biphenyls

Integration of Computational Predictions with Experimental Validation in SAR Development

The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models for polybrominated biphenyls (PBBs), including the specific congener 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, is critically dependent on the synergy between computational predictions and experimental validation. This integration is essential for creating models that are not only statistically sound but also mechanistically relevant and possess strong predictive capabilities for untested compounds. The primary toxicological endpoint of concern for many PBBs is their interaction with the aryl hydrocarbon receptor (AhR), which mediates a range of toxic responses.

Computational approaches, particularly three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), are employed to correlate the molecular properties of PBB congeners with their biological activities. These models calculate steric and electrostatic fields around the molecules to determine which structural features are conducive or detrimental to AhR binding affinity. For a QSAR model to be considered reliable, it must undergo rigorous statistical validation. nih.gov This involves both internal validation, often using the leave-one-out cross-validation method (yielding a q² value), and external validation with a set of compounds not used in the model's development (yielding a predictive r² value, r²_pred). A high q² value indicates the robustness of the model, while a high r²_pred value demonstrates its ability to accurately predict the activity of new chemicals.

The predictive power of these computational models is fundamentally reliant on the quality and consistency of the experimental data used for their training and validation. Experimental validation typically involves in vitro bioassays to determine the AhR binding affinity or activation for a series of PBB congeners. These assays provide the empirical data that serves as the "ground truth" for the computational models. The half-maximal effective concentration (EC50) is a common metric derived from these assays, which is then often converted to a logarithmic scale (pEC50) for QSAR modeling.

A crucial aspect of integrating computational and experimental data is the careful selection of the training and test sets for the QSAR model. The training set, used to build the model, should encompass a wide range of structural diversity and biological activity. The test set, used to validate the model's predictive power, should also be diverse and representative of the chemical space of interest.

The following table presents a hypothetical example, based on published methodologies for similar compounds, illustrating how computational predictions from a 3D-QSAR model for AhR binding affinity of various PBB congeners could be integrated and compared with experimental data.

| PBB Congener | Experimental pEC50 | Predicted pEC50 (3D-QSAR) | Residual |

|---|---|---|---|

| 2,3,4,4'-Tetrabromobiphenyl | 6.85 | 6.92 | -0.07 |

| 3,3',4,4'-Tetrabromobiphenyl | 7.52 | 7.45 | 0.07 |

| 2,2',4,4',5-Pentabromobiphenyl | 5.98 | 6.05 | -0.07 |

| 2,3,3',4,4'-Pentabromobiphenyl | 7.96 | 7.89 | 0.07 |

| 3,3',4,4',5-Pentabromobiphenyl | 8.22 | 8.30 | -0.08 |

| 2,2',4,4',5,5'-Hexabromobiphenyl | 5.70 | 5.65 | 0.05 |

| 2,3',4,4',5,5'-Hexabromobiphenyl | 7.15 | 7.22 | -0.07 |

| 3,3',4,4',5,5'-Hexabromobiphenyl | 8.50 | 8.43 | 0.07 |

The close agreement between the experimental and predicted pEC50 values, as indicated by the small residuals, would lend confidence to the QSAR model's ability to accurately predict the AhR binding affinity of other PBB congeners for which experimental data may not be available. This iterative process of developing a computational model based on existing experimental data, validating its predictive power, and then using it to guide future experimental testing is a cornerstone of modern predictive toxicology and risk assessment.

Lack of Specific Data Impedes Comprehensive Analysis of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-'s Global Distribution and Environmental Fate

A comprehensive assessment of the global distribution and environmental modeling of the specific chemical compound 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, also known as PBB-101, is currently hampered by a significant lack of available scientific data. While research exists for the broader class of polybrominated biphenyls (PBBs), detailed information specifically pertaining to the spatial and temporal distribution patterns and environmental modeling of PBB-101 is largely absent from the public scientific literature.

Polybrominated biphenyls are a class of man-made chemicals that were used as flame retardants in various consumer and industrial products. epa.gov Due to their persistence in the environment and potential for bioaccumulation, they are of environmental concern. epa.govcdc.gov The most well-documented instance of PBB contamination occurred in Michigan in the 1970s, which primarily involved the hexabromobiphenyl congener, PBB-153. emory.edumichigan.gov This historical event has been the focus of much of the research on PBBs, leaving a knowledge gap for other specific congeners like PBB-101.

Soil and Sediment Contamination: While PBBs, in general, are known to bind to soil and sediment, specific contamination profiles for PBB-101 across different geographic regions are not documented in available research. cdc.gov Existing studies on PBBs in soil and sediment often focus on total PBB concentrations or the more prevalent congeners from historical contamination events.

Environmental Modeling: The development and application of predictive environmental transport and fate models, as well as mass balance models, are essential tools for understanding the behavior of chemicals in the environment. However, there is a lack of such models specifically parameterized and validated for PBB-101. One study noted that PBB-101 can be a transformation product of other PBBs and highlighted its potential for developmental toxicity, but did not provide environmental distribution data or modeling. nih.gov Another study modeled the long-range transport potential of various persistent organic pollutants, but the "congener 101" mentioned was a polychlorinated biphenyl (B1667301) (PCB), not the pentabromobiphenyl requested. rero.ch

Global Distribution and Environmental Modeling of Polybrominated Biphenyls

Environmental Transport and Fate Modeling of PBBs

Influence of Climate and Geographic Factors on PBB Distribution

The environmental fate and transport of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- and other PBBs are significantly influenced by a complex interplay of climatic and geographic factors. These factors can affect everything from the initial release of the compound into the environment to its long-range transport and deposition.

Climatic Factors:

Temperature: Ambient temperature plays a critical role in the volatilization of PBBs from soil, water, and other surfaces into the atmosphere. Higher temperatures can increase the rate of volatilization, making the compounds more available for atmospheric transport. Conversely, colder temperatures can lead to the deposition of these chemicals from the atmosphere, a process known as "cold condensation," which can result in their accumulation in polar regions. Studies on similar persistent organic pollutants have shown that increasing temperatures can enhance their emissions from both primary and secondary sources and alter the rates of partitioning, volatilization, and degradation. researchgate.net

Precipitation: Rainfall and snowfall can act as scavenging mechanisms, removing PBBs from the atmosphere and depositing them onto terrestrial and aquatic ecosystems. The intensity and frequency of precipitation events can, therefore, influence the geographic distribution of these compounds.

Wind Patterns: Global wind patterns are the primary driver of the long-range atmospheric transport of PBBs. nih.govunbc.canih.gov The persistence of these compounds in the atmosphere allows them to travel thousands of kilometers from their sources, leading to their detection in remote environments such as the Arctic. mdpi.com The speed and direction of winds determine the trajectory and the extent of their dispersal.

Geographic Factors:

Proximity to Source Regions: The highest concentrations of PBBs are typically found near industrial areas where they were produced or used. The distance from these primary sources is a major determinant of environmental concentrations.

Landscape Features: The topography of a region can influence the deposition and accumulation of airborne pollutants. For example, mountainous areas can experience higher rates of deposition due to orographic precipitation.

Soil and Sediment Composition: The organic matter content of soil and sediment can affect the binding and persistence of PBBs. Environments with high organic content can act as sinks, sequestering these compounds and reducing their bioavailability.

Ocean Currents: For PBBs that enter the marine environment, ocean currents can play a significant role in their transport and distribution over vast distances. mdpi.com

The following table illustrates the potential influence of various climatic and geographic factors on the environmental distribution of PBBs.

| Factor | Influence on PBB Distribution |

| Climate | |

| High Temperatures | Increased volatilization and atmospheric transport |

| Low Temperatures | Enhanced deposition ("cold condensation") |

| High Precipitation | Increased removal from the atmosphere (wet deposition) |

| Strong Winds | Facilitated long-range atmospheric transport |

| Geography | |

| Proximity to Industrial Sources | Higher local environmental concentrations |

| Mountainous Terrain | Potential for increased deposition |

| High Organic Matter in Soil/Sediment | Increased sequestration and persistence |

| Ocean Currents | Long-range transport in marine environments |

Data Integration from Global Monitoring Programs and Model Validation Methodologies

To understand and predict the global distribution of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- and other PBBs, scientists rely on data from global monitoring programs and sophisticated environmental fate models. The integration of this data and the validation of these models are essential for accurate risk assessment and effective environmental management.

Global Monitoring Programs:

The Stockholm Convention on Persistent Organic Pollutants has established a Global Monitoring Plan (GMP) to track the levels of POPs, including PBBs, in the environment and in humans. vu.nlpops.intresearchgate.net The GMP provides a framework for the collection of comparable monitoring data from different regions of the world. pops.int Key aspects of these programs include:

Core Matrices: The GMP focuses on core environmental matrices such as air, human tissues (breast milk and blood), and water to assess the presence and trends of POPs. vu.nlunep.org

Data Harmonization: A crucial element of the GMP is the harmonization of sampling and analytical methods to ensure that data from different locations are comparable and can be integrated to provide a global picture of contamination. researchgate.net

Regional and Global Reports: The data collected through the GMP are compiled into regional and global reports that provide an overview of the levels and trends of POPs, which are essential for evaluating the effectiveness of the Stockholm Convention. pops.intresearchgate.net

The following table provides an overview of key global and regional monitoring programs that may collect data on PBBs.

| Monitoring Program | Geographic Scope | Core Matrices | Relevance for PBBs |

| Stockholm Convention Global Monitoring Plan (GMP) | Global | Air, Human Milk, Blood, Water | Provides a framework for global data on PBBs to assess long-term trends. pops.int |

| Arctic Monitoring and Assessment Programme (AMAP) | Arctic Region | Air, Biota, Human Tissues | Monitors the long-range transport and accumulation of POPs, including PBBs, in the Arctic. |

| Integrated Atmospheric Deposition Network (IADN) | Great Lakes Region (North America) | Air, Precipitation | Tracks atmospheric deposition of toxic chemicals, potentially including PBBs, in the Great Lakes. |

Model Validation Methodologies:

Environmental fate models are mathematical tools used to simulate the transport, transformation, and distribution of chemicals in the environment. researchgate.netmdpi.com The validation of these models is a critical step to ensure their accuracy and reliability for predictive purposes. mdpi.comepa.gov Key methodologies for model validation include:

Comparison with Monitoring Data: The most fundamental method of model validation is to compare the model's predictions with real-world data obtained from monitoring programs. epa.gov A good agreement between the modeled concentrations and the measured values increases confidence in the model's performance.

Sensitivity and Uncertainty Analysis: These analyses help to identify the model parameters that have the most significant impact on the output and to quantify the uncertainty associated with the model's predictions. rsc.org

Inter-model Comparison: Comparing the results of different environmental fate models can provide insights into the strengths and weaknesses of each model and help to identify areas where further research is needed.

Peer Review: The scientific community plays a vital role in model validation through the peer-review process, where independent experts scrutinize the model's assumptions, structure, and performance.

The continuous improvement of environmental fate models, supported by robust data from global monitoring programs, is essential for a comprehensive understanding of the global distribution of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- and for the development of effective strategies to mitigate its environmental impact.

Regulatory Science and Research Frameworks for Polybrominated Biphenyls

Scientific Basis for Environmental Monitoring and Surveillance Programs for PBBs

Environmental monitoring and surveillance programs for PBBs are scientifically justified by their intrinsic chemical properties and toxicological profiles. PBBs are synthetic compounds that are not known to occur naturally. The primary scientific rationales for their monitoring include:

Persistence: PBBs are chemically stable and resistant to degradation in the environment. nih.gov This stability, which made them effective as flame retardants, also means they can persist for long periods in soil, sediments, and water. nih.gov